4-methoxy-N-(2-{[2-(4-morpholinoanilino)-2-oxoethyl]sulfanyl}phenyl)benzenecarboxamide
Description
This compound features a 4-methoxybenzenecarboxamide core linked via a phenyl ring to a sulfanyl-ethyl group bearing a 4-morpholinoanilino moiety. The carboxamide group provides hydrogen-bonding capacity, while the morpholino ring enhances solubility due to its hydrophilic, cyclic tertiary amine structure. Such structural attributes suggest applications in medicinal chemistry, particularly targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
4-methoxy-N-[2-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]sulfanylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-32-22-12-6-19(7-13-22)26(31)28-23-4-2-3-5-24(23)34-18-25(30)27-20-8-10-21(11-9-20)29-14-16-33-17-15-29/h2-13H,14-18H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTCJCUFOAIPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Benzamide Derivatives
4-Bromo-N-(2-nitrophenyl)benzamide ():
- Structural Differences: Replaces the 4-methoxy group with a bromo substituent and incorporates a nitro group on the phenyl ring.
- Impact: The nitro group increases electron-withdrawing effects, reducing electron density on the aromatic ring compared to the methoxy group, which is electron-donating. This alters reactivity in electrophilic substitution and may affect binding affinity in biological targets .
N-(4-Methoxyphenyl)benzenesulfonamide ():
- Structural Differences: Substitutes the carboxamide (-CONH-) with a sulfonamide (-SO₂NH-) group.
- Impact: Sulfonamides exhibit stronger acidity (pKa ~10) than carboxamides (pKa ~15–17), enhancing hydrogen-bonding capacity and solubility in aqueous media. However, sulfonamides may face higher metabolic clearance compared to carboxamides .
Morpholino-Containing Compounds
- 4-Methoxybutyrylfentanyl (): Structural Differences: Features a morpholino group but within an opioid framework (piperidine and phenylethyl substituents). Impact: The morpholino group in both compounds enhances solubility, but the target compound’s carboxamide and sulfanyl groups provide distinct hydrogen-bonding and conformational flexibility compared to fentanyl’s rigid piperidine core .
Spectral Characteristics
- IR Spectroscopy:
- NMR: The 4-methoxy group will produce a singlet at ~3.8 ppm (¹H) and 55–60 ppm (¹³C). The morpholino ring’s protons will resonate as multiplets at ~3.5–4.0 ppm, distinct from nitro or bromo substituents in analogues .
Preparation Methods
Synthesis of Intermediate A (4-Methoxybenzoyl Chloride)
4-Methoxybenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane. The reaction typically proceeds at reflux (40–60°C) for 4–6 hours, achieving yields >90%. Catalytic N,N-dimethylformamide (DMF) accelerates the reaction by generating reactive acyl imidazolium intermediates.
Synthesis of Intermediate B (2-{[2-(4-Morpholinoanilino)-2-Oxoethyl]Sulfanyl}Aniline)
This intermediate requires three sequential transformations:
- Sulfanyl Bridge Installation : 2-Aminothiophenol reacts with bromoacetyl bromide in chloroform at 0–5°C to form 2-(bromoacetylsulfanyl)aniline.
- Morpholinoanilino Conjugation : Bromoacetyl intermediate undergoes nucleophilic substitution with 4-morpholinoaniline (synthesized via hydrogenation of 4-nitrophenylmorpholine using Pd/C in ethanol).
- Oxoethyl Group Formation : Amide bond stabilization occurs in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, yielding Intermediate B.
Convergent Synthesis Strategies
Method 1: Stepwise Amide Coupling
Procedure :
- Step 1 : React Intermediate A (1.2 eq) with Intermediate B (1.0 eq) in dichloromethane (DCM) at 25°C for 12 hours.
- Step 2 : Add Et₃N (2.5 eq) to scavenge HCl byproducts.
- Step 3 : Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).
Yield : 68–72%
Advantages : High purity (>98% by HPLC); scalable to kilogram quantities.
Limitations : Requires anhydrous conditions; sensitive to moisture.
Method 2: One-Pot T3P®-Mediated Coupling
Procedure :
- Step 1 : Combine 4-methoxybenzoic acid (1.0 eq), Intermediate B (1.0 eq), and propylphosphonic anhydride (T3P®, 1.5 eq) in acetonitrile.
- Step 2 : Stir at 80°C for 3 hours under nitrogen.
- Step 3 : Quench with ice-water and extract with ethyl acetate.
Yield : 82–85%
Advantages : Eliminates need for acyl chloride isolation; reduces reaction time.
Limitations : Higher cost of T3P® reagent; generates phosphoric acid waste.
Critical Reaction Parameters
Solvent Selection
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 40 | 72 |
| Acetonitrile | 37.5 | 82 | 85 |
| THF | 7.58 | 66 | 63 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of the amine group in Intermediate B, improving coupling efficiency.
Temperature Optimization
Amide Coupling :
- Below 20°C: Incomplete reaction (yield <50%)
- 25–40°C: Optimal range (yield 72–85%)
- Above 60°C: Decomposition observed (yield drops to 35%)
Side Reactions and Mitigation Strategies
Sulfanyl Oxidation
The thioether (-S-) bridge is prone to oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) under aerobic conditions. Strategies include:
Morpholine Ring Hydrolysis
Basic conditions (pH >10) can cleave the morpholine ring. Maintain neutral to slightly acidic pH (6.5–7.5) during aqueous workups.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | MeCN:H₂O (70:30) | 99.1 |
| UPLC-QTOF | HSS T3, 2.1 × 100 mm | 0.1% HCO₂H in H₂O:MeCN | 98.7 |
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Morpholinoaniline | 1,200 | 38 |
| T3P® | 950 | 28 |
| Solvents | 300 | 12 |
Green Chemistry Metrics
| Metric | Method 1 | Method 2 |
|---|---|---|
| Atom Economy (%) | 64 | 82 |
| E-Factor | 18.7 | 9.2 |
| Process Mass Intensity | 23.4 | 11.9 |
Method 2 demonstrates superior environmental performance due to reduced solvent consumption and higher atom utilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
